molecular formula C9H12BF3KN B2949220 Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate CAS No. 1988699-55-3

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate

Cat. No.: B2949220
CAS No.: 1988699-55-3
M. Wt: 241.11
InChI Key: QCAURXKDHUCWDK-UHFFFAOYSA-N
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Description

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate is a chemical compound with the molecular formula C9H12BF3KN. It is a member of the organotrifluoroborate family, which are known for their stability and utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a dimethylamino methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate typically involves the reaction of 4-((dimethylamino)methyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under inert atmosphere conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate can be compared with other organotrifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium (bromomethyl)trifluoroborate
  • Potassium (cyanomethyl)trifluoroborate

Uniqueness

The presence of the dimethylamino methyl group in this compound imparts unique electronic properties, making it particularly useful in reactions requiring electron-rich aryl groups .

Properties

IUPAC Name

potassium;[4-[(dimethylamino)methyl]phenyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3N.K/c1-14(2)7-8-3-5-9(6-4-8)10(11,12)13;/h3-6H,7H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAURXKDHUCWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CN(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF3KN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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